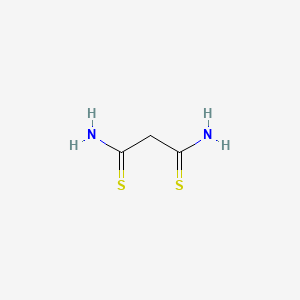

Propanedithioamide

Descripción general

Descripción

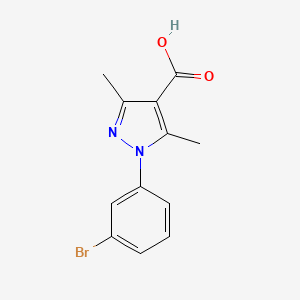

Propanedithioamide is a chemical compound that has been studied for its potential to form various derivatives and complexes. In one study, propanedithioamide derivatives were synthesized through the reaction of 1-phenylthiomethyl-3,5-dimethylpyrazole with n-butyllithium followed by phenyl isothiocyanate. This process yielded multiple compounds, including N,N′-diphenyl-2-(3,5-dimethylpyrazol-1-yl)propanedithioamide, which was further reacted with tungsten carbonyl to form a bis(chelate) tungsten complex .

Synthesis Analysis

The synthesis of propanedithioamide derivatives involves a multi-step reaction starting with 1-phenylthiomethyl-3,5-dimethylpyrazole. The reaction with n-butyllithium and phenyl isothiocyanate leads to the formation of several compounds, including the propanedithioamide derivative. The reaction pathway may involve a carbanion or a carbene intermediate, which is formed through the cleavage of a C-S bond. The resulting compounds were characterized using NMR and HRMS spectroscopy, and their structures were confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of propanedithioamide derivatives has been elucidated using X-ray crystallography, which provides an unambiguous confirmation of their geometry. In the case of the bis(chelate) tungsten complex formed from the propanedithioamide derivative, the coordination occurs through two relatively soft sulfur atoms, indicating the potential for versatile coordination chemistry .

Chemical Reactions Analysis

Propanedithioamide derivatives exhibit interesting reactivity, particularly in their ability to form complexes with metals. The study of the reaction with W(CO)5THF demonstrates the formation of a bis(chelate) complex, showcasing the ligand's ability to coordinate with transition metals through sulfur atoms. This reactivity suggests potential applications in coordination chemistry and catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanedithioamide derivatives are closely related to their molecular structure and reactivity. The spectroscopic methods used for characterization, such as NMR and HRMS, provide insights into the electronic environment of the atoms within the molecule, which in turn influences properties like solubility, melting point, and reactivity. The coordination behavior with tungsten carbonyl highlights the compound's potential as a ligand in metal complexes, which could affect its physical state and solubility in various solvents .

Aplicaciones Científicas De Investigación

Synthesis and Coordination Behavior :Propanedithioamide has been synthesized and its coordination behavior with tungsten carbonyl has been studied. This research demonstrated the formation of a bis(chelate) tungsten complex through two relatively soft sulfur atoms, providing insights into organometallic chemistry and potential applications in catalysis or material science (Xie, Zhao, & Tang, 2016).

Reactive Shock and Detonation Propagation :Studies on gaseous stoichiometric propane–air detonations in tubes with U-bends provide valuable data on the stability and propagation of detonations, which is crucial for safety in industrial processes involving gases like propane (Frolov, Aksenov, & Shamshin, 2007).

Plasma Nitrocarburizing with Propane :Research on using propane as a carbon-bearing gas in plasma nitrocarburizing for AISI 1045 steel has shown significant effects on the nitrocarburizing rate and phase compositions, highlighting the potential of propane in material processing and surface engineering (Ye, Wu, Zhu, & Hu, 2014).

Propylene Glycol Mist in Emergency Training :Studies on exposure to propylene glycol mist in aviation emergency training have shown acute ocular and respiratory effects, emphasizing the need for understanding and mitigating occupational health risks in specific environments (Wieslander, Norbäck, & Lindgren, 2001).

Fuel Cell Development with Propane :Research into a portable polymer electrolyte fuel cell (PEFC) generator using propane as fuel offers insights into the development of low-cost and efficient alternative energy sources. This is particularly relevant for portable and mobile applications (Ledjeff-Hey, Kalk, Mahlendorf, Niemzig, Trautmann, & Roes, 2000).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The exact mode of action of Propanedithioamide is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many thioamide derivatives, such as protionamide, are known to disrupt normal cellular functions, which could hint at a similar mechanism for propanedithioamide .

Biochemical Pathways

Thioamide derivatives are often involved in a variety of biochemical processes, including those related to cell growth and metabolism .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Based on the properties of similar compounds, it may interfere with normal cellular functions, leading to various biological effects .

Action Environment

The action, efficacy, and stability of Propanedithioamide can be influenced by various environmental factors. These may include the physical and chemical conditions of the environment, such as temperature and pH, as well as biological factors, such as the presence of other substances or organisms .

Propiedades

IUPAC Name |

propanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARRJIMJPIHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377964 | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedithioamide | |

CAS RN |

6944-34-9 | |

| Record name | NSC55978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

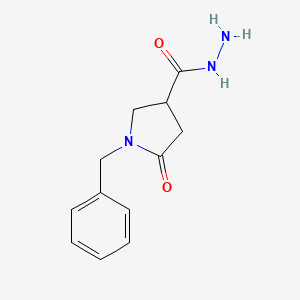

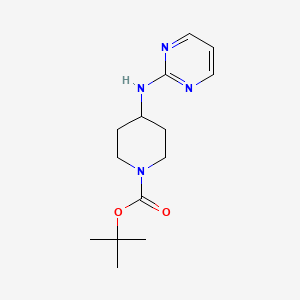

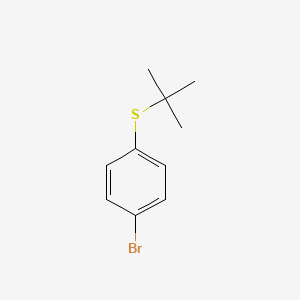

Feasible Synthetic Routes

Q & A

Q1: How does propanedithioamide interact with metal ions, and what are the structural characteristics of these complexes?

A1: Propanedithioamide acts as a ligand, forming complexes with metal ions. Research shows its interaction with tungsten carbonyl, leading to the formation of coordination complexes. [] While the exact binding mode wasn't explicitly described in the provided abstracts, it likely coordinates through its sulfur atoms, a common characteristic of dithioamide ligands.

Q2: What are the potential applications of computational studies on propanedithioamide complexes?

A2: Computational studies, particularly those utilizing DFT, offer valuable insights into propanedithioamide's coordination chemistry. By modeling the molecular structures of its metal complexes, researchers can:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)